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Compound of Interest

Compound Name: 5-lodo-3-methylisothiazole

Cat. No.: B1290139

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a
sulfur atom in a 1,2-arrangement. This unique structural motif imparts a range of
physicochemical properties that make it a privileged scaffold in medicinal chemistry. Isothiazole
derivatives have demonstrated a wide spectrum of biological activities, including anticancer,
anti-inflammatory, antimicrobial, and antipsychotic effects. Among the functionalized
isothiazoles, 5-iodo-3-methylisothiazole stands out as a particularly valuable building block.
The presence of a reactive iodine atom at the 5-position allows for a variety of carbon-carbon
and carbon-nitrogen bond-forming reactions, enabling the facile introduction of molecular
diversity and the construction of complex molecular architectures. This guide provides a
comprehensive overview of the synthesis, reactivity, and potential applications of 5-iodo-3-
methylisothiazole in drug discovery, complete with detailed experimental protocols and data
presentation.

Physicochemical Properties

A summary of the key physicochemical properties of 5-iodo-3-methylisothiazole is presented
in the table below.
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Property Value

CAS Number 20067-15-6

Molecular Formula CaHaINS

Molecular Weight 225.05 g/mol

Appearance Not specified (likely a solid or oil)
Purity Commercially available up to 95%

Synthesis of 5-lodo-3-methylisothiazole

The synthesis of 5-iodo-3-methylisothiazole can be achieved through the iodination of 3-
methylisothiazole. A common and effective method involves a halogen-metal exchange
reaction followed by quenching with an iodine source. This approach offers high regioselectivity
for the 5-position.

Experimental Protocol: Synthesis via Lithiation and
lodination

This protocol is based on general procedures for the lithiation and iodination of five-membered
heterocycles and may require optimization.

Materials:

3-methylisothiazole

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

lodine (12)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous sodium thiosulfate (Naz2S203) solution

Brine (saturated aqueous NaCl solution)
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e Anhydrous magnesium sulfate (MgSQa)
o Ethyl acetate (EtOAC)

e Hexanes

Procedure:

» To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a nitrogen inlet, add 3-methylisothiazole (1.0 eq) and anhydrous THF (10
mL per mmol of 3-methylisothiazole).

e Cool the solution to -78 °C in a dry ice/acetone bath.

o Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature
below -70 °C.

e Stir the resulting mixture at -78 °C for 1 hour.

e In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF (5 mL per mmol of
iodine).

o Slowly add the iodine solution to the lithiated isothiazole solution at -78 °C.
 Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

e Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution
until the orange color of the excess iodine disappears.

o Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with
ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure to obtain the crude product.
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 Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to afford 5-iodo-3-methylisothiazole.

1. n-BuLi, THF, -78 °C

2. 12, THF, -78 °C to rt

Click to download full resolution via product page
Caption: Synthetic route to 5-iodo-3-methylisothiazole.

Reactivity and Key Transformations

The C-I bond in 5-iodo-3-methylisothiazole is susceptible to a variety of palladium-catalyzed
cross-coupling reactions, making it a versatile precursor for the synthesis of 3,5-disubstituted
isothiazoles. These reactions are fundamental in modern drug discovery for creating libraries of
compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between
the isothiazole core and various aryl or heteroaryl boronic acids or esters.

This protocol is adapted from procedures for the Suzuki coupling of other iodo-heterocycles
and may require optimization.

Materials:
e 5-lodo-3-methylisothiazole

 Arylboronic acid (e.g., Phenylboronic acid)
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o Palladium(ll) acetate (Pd(OAC)2)
o Triphenylphosphine (PPhs)

o Potassium carbonate (K2COs)

e 1,4-Dioxane

o Water

o Ethyl acetate (EtOAC)

e Brine

Procedure:

» To a microwave vial, add 5-iodo-3-methylisothiazole (1.0 eq), arylboronic acid (1.2 eq),
Pd(OAc): (0.05 eq), PPhs (0.1 eq), and K2COs (2.0 eq).

o Evacuate and backfill the vial with argon three times.

e Add 1,4-dioxane and water (4:1 v/v, 0.2 M concentration with respect to the iodo-isothiazole).
e Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

o Cool the reaction mixture to room temperature and dilute with water.

o Extract with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over MgSOa4, and filter.

o Concentrate the filtrate under reduced pressure.

 Purify the residue by flash column chromatography (silica gel, hexanes/EtOAc gradient) to
yield the 3-methyl-5-arylisothiazole product.
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Pd(OAc)2 / PPhs K2COs

Dioxane / H20

Microwave, 120 °C

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-
position of the isothiazole and a terminal alkyne, providing access to alkynyl-substituted
isothiazoles which are valuable intermediates for further functionalization.

This protocol is based on general Sonogashira coupling procedures and may require
optimization.

Materials:

5-lodo-3-methylisothiazole

Terminal alkyne (e.g., Phenylacetylene)

Bis(triphenylphosphine)palladium(ll) dichloride (PdClz2(PPhs)z)

Copper(l) iodide (Cul)

Triethylamine (EtsN)
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Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH4ClI) solution
Ethyl acetate (EtOAC)

Brine

Procedure:

To a Schlenk flask, add 5-iodo-3-methylisothiazole (1.0 eq), PdCI2(PPhs)2 (0.03 eq), and
Cul (0.06 eq).

Evacuate and backfill the flask with argon three times.

Add anhydrous THF and triethylamine (2.0 eq).

Add the terminal alkyne (1.2 eq) dropwise.

Stir the reaction mixture at room temperature for 12 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
Extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over MgSOa, and filter.
Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography to afford the 5-alkynyl-3-
methylisothiazole.
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PdCIlz(PPhs)2 / Cul EtsN
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Room Temperature
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Caption: Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 5-amino-3-methylisothiazole
derivatives by coupling 5-iodo-3-methylisothiazole with a wide range of primary and
secondary amines. This reaction is of high importance in medicinal chemistry for the
introduction of nitrogen-containing functionalities.

This protocol is based on general procedures for the Buchwald-Hartwig amination of iodo-
heterocycles and may require optimization.

Materials:

5-lodo-3-methylisothiazole

Amine (e.g., Morpholine)

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

Xantphos
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Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Ethyl acetate (EtOAC)

Brine

Procedure:

e To a Schlenk tube, add Pdz(dba)s (0.02 eq) and Xantphos (0.04 eq).
o Evacuate and backfill the tube with argon three times.

» Add anhydrous toluene, followed by 5-iodo-3-methylisothiazole (1.0 eq), the amine (1.2
eq), and NaOtBu (1.4 eq).

e Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

e Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl
acetate.

o Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography to yield the 5-amino-3-
methylisothiazole derivative.
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Pdz(dba)s / Xantphos NaOtBu
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Caption: Buchwald-Hartwig amination reaction.

Summary of Reaction Conditions and Expected
Yields

The following table summarizes typical reaction conditions and expected yields for the key
transformations of 5-iodo-3-methylisothiazole. These are representative examples and actual
results may vary depending on the specific substrates and optimization of conditions.

. Couplin Typical
Reactio Catalyst Temp. . .
g Base Solvent Time (h) Yield
n System (°C)
Partner (%)
Suzuki- Phenylbo  Pd(OAc):2 Dioxane/ 120
_ T K2COs 0.5 70-90
Miyaura ronic acid / PPhs H20 (MW)
Sonogas Phenylac  PdCIz(PP
_ EtsN THF rt 12 65-85
hira etylene hs)2 / Cul
_ Pdz(dba)
Buchwal Morpholi
3/ NaOtBu Toluene 100 16 60-80

d-Hartwig ne
Xantphos
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Applications in Drug Discovery

The 3,5-disubstituted isothiazole scaffold, readily accessible from 5-iodo-3-methylisothiazole,
IS a common motif in a variety of biologically active molecules. The ability to introduce diverse
substituents at the 5-position through the cross-coupling reactions described above allows for
the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic
profiles.

While specific examples of marketed drugs derived directly from 5-iodo-3-methylisothiazole
are not readily available in the public domain, the isothiazole core is present in compounds
investigated for a range of therapeutic areas. For instance, derivatives of 3,5-disubstituted
isothiazoles have been explored as:

e Kinase Inhibitors: For the treatment of cancer and inflammatory diseases.
 GPCR Modulators: Targeting a wide range of physiological processes.
o Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

The versatility of 5-iodo-3-methylisothiazole as a building block makes it an attractive starting
point for the synthesis of compound libraries for high-throughput screening and lead
optimization in drug discovery programs.

Conclusion

5-lodo-3-methylisothiazole is a valuable and versatile heterocyclic building block for
medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of
organometallic reagents, is achievable through established methods. The reactivity of the C-I
bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura,
Sonogashira, and Buchwald-Hartwig reactions provides a powerful platform for the synthesis of
diverse libraries of 3,5-disubstituted isothiazoles. These compounds hold significant potential
for the development of novel therapeutics across a range of disease areas. The detailed
protocols and data presented in this guide are intended to facilitate the use of 5-iodo-3-
methylisothiazole in advancing drug discovery research.

 To cite this document: BenchChem. [5-lodo-3-methylisothiazole: A Versatile Heterocyclic
Building Block for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1290139#5-iodo-3-methylisothiazole-as-a-
heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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